molecular formula C20H14N2O3 B2494792 3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide CAS No. 695218-48-5

3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2494792
CAS No.: 695218-48-5
M. Wt: 330.343
InChI Key: BSGGTKMKLOVHBM-UHFFFAOYSA-N
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Description

3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a chromene moiety fused with a benzene ring and a pyridine ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the chromene core, which is then further functionalized to introduce the pyridine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave dielectric heating has also been reported to enhance reaction rates and yields in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene and pyridine moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. For instance, the compound may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide is unique due to its specific combination of chromene, benzene, and pyridine rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-oxo-N-(pyridin-2-ylmethyl)benzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-19(22-12-14-6-3-4-10-21-14)17-11-16-15-7-2-1-5-13(15)8-9-18(16)25-20(17)24/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGGTKMKLOVHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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